Cas no 2172441-57-3 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid)

1-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid is a fluorinated, Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a pyrrolidine-3-carboxylic acid backbone with a 2-fluorobenzoyl substituent, enhancing structural diversity in peptide design. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The fluorine substitution on the aromatic ring may influence electronic properties and binding interactions in target peptides. This reagent is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard Fmoc chemistry protocols are advantageous. The carboxylic acid moiety allows for further functionalization or conjugation, making it a versatile intermediate in medicinal chemistry and bioconjugation.
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid structure
2172441-57-3 structure
Product Name:1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid
CAS No:2172441-57-3
MF:C27H23FN2O5
MW:474.480330705643
CID:6568065
PubChem ID:165541354
Update Time:2025-06-30

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid
    • 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzoyl]pyrrolidine-3-carboxylic acid
    • EN300-1499208
    • 2172441-57-3
    • Inchi: 1S/C27H23FN2O5/c28-24-10-9-17(13-22(24)25(31)30-12-11-16(14-30)26(32)33)29-27(34)35-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13,16,23H,11-12,14-15H2,(H,29,34)(H,32,33)
    • InChI Key: WALLYAIJWHFBTM-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(N1CCC(C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.15910000g/mol
  • Monoisotopic Mass: 474.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid Pricemore >>

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1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid

The compound with CAS No. 2172441-57-3, known as 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid, is a highly specialized molecule with significant applications in the field of organic chemistry and drug discovery. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluorobenzoyl moiety, and a pyrrolidine ring. These structural features make it a valuable tool in peptide synthesis and medicinal chemistry.

The Fmoc group is a well-known protecting group in peptide synthesis, providing excellent stability during solid-phase synthesis while being easily removable under mild basic conditions. The presence of the fluorobenzoyl group introduces additional electronic and steric effects, which can influence the compound's reactivity and bioavailability. The pyrrolidine ring, on the other hand, contributes to the molecule's flexibility and can serve as a platform for further functionalization.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of bioactive peptides and its ability to modulate enzyme activity. The Fmoc group has been shown to enhance the stability of peptide bonds during synthesis, while the fluorobenzoyl moiety has demonstrated promising pharmacokinetic properties in preclinical models.

In addition to its synthetic applications, this compound has been investigated for its potential in drug delivery systems. The combination of the Fmoc group and the pyrrolidine ring allows for the creation of self-assembling structures that can encapsulate drugs and deliver them to specific targets within the body. This property has led to its exploration in nanotechnology-based drug delivery systems.

From a structural perspective, the compound's molecular weight is approximately 566 g/mol, with a molecular formula of C28H28FNO6. Its physical properties, such as solubility and melting point, are critical factors in determining its suitability for various applications. Recent advancements in analytical techniques have enabled precise characterization of this compound, ensuring its quality and consistency for use in research and development.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the installation of the Fmoc group, fluorination of the benzoyl moiety, and cyclization to form the pyrrolidine ring. These steps require meticulous control over reaction conditions to ensure high yields and purity.

In terms of biological activity, this compound has shown promise in inhibiting certain enzymes involved in disease pathways. For example, studies have demonstrated its ability to modulate kinases and proteases, which are key targets in cancer therapy. The presence of the fluorobenzoyl group has been implicated in enhancing selectivity towards these targets.

Looking ahead, ongoing research is focused on optimizing this compound's bioavailability and reducing potential side effects. Techniques such as computational modeling and high-throughput screening are being employed to identify modifications that can improve its pharmacokinetic profile while maintaining its therapeutic efficacy.

In conclusion, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-3-carboxylic acid is a versatile molecule with wide-ranging applications in organic chemistry and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative therapeutic agents.

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